molecular formula C15H15NO2 B562822 Mefenamic Acid-d3 (major) CAS No. 1189707-81-0

Mefenamic Acid-d3 (major)

Cat. No.: B562822
CAS No.: 1189707-81-0
M. Wt: 244.308
InChI Key: HYYBABOKPJLUIN-FIBGUPNXSA-N
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Description

Mefenamic Acid-d3 (major) is a deuterated form of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain. The deuterium atoms replace three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies .

Scientific Research Applications

Mefenamic Acid-d3 (major) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of mefenamic acid in various conditions.

    Biology: Employed in metabolic studies to trace the metabolic pathways of mefenamic acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mefenamic acid.

    Industry: Applied in the development of new pharmaceutical formulations and in quality control processes.

Mechanism of Action

Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .

Safety and Hazards

Mefenamic Acid-d3 (major) is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used and adequate ventilation should be ensured .

Future Directions

Mefenamic acid has been studied for its neuroprotective effects in experimental models of stroke . It has also been evaluated for its anti-cancer effects and its combination with ionizing radiation against colon tumor cells in mice . These studies suggest potential future directions for the use of mefenamic acid in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium in the presence of a deuterium source and a catalyst .

Industrial Production Methods: Industrial production of Mefenamic Acid-d3 (major) typically involves large-scale catalytic exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Mefenamic Acid-d3 (major) undergoes similar chemical reactions as its non-deuterated counterpart, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives .

Comparison with Similar Compounds

Uniqueness: Mefenamic Acid-d3 (major) is unique due to the presence of deuterium atoms, which makes it particularly useful in scientific research for studying the pharmacokinetics and metabolism of mefenamic acid. The deuterium atoms can provide insights into the stability and behavior of the compound under various conditions .

Properties

CAS No.

1189707-81-0

Molecular Formula

C15H15NO2

Molecular Weight

244.308

IUPAC Name

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3

InChI Key

HYYBABOKPJLUIN-FIBGUPNXSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Synonyms

2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3;  Mefacit-d3;  Mefenacid-d3;  Mephenamic Acid-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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